

biological significance of 6-sulfatoxymelatonin excretion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Hydroxy Melatonin-d4*

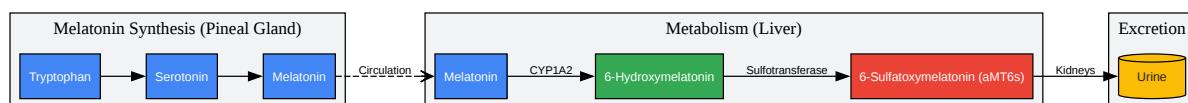
Cat. No.: *B12422920*

[Get Quote](#)

An In-Depth Technical Guide to the Biological Significance of 6-Sulfatoxymelatonin Excretion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary


6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the neurohormone responsible for regulating circadian rhythms. Due to the short half-life of melatonin, direct measurement is often impractical for assessing its overall production. Urinary aMT6s, however, provides a stable, non-invasive, and reliable surrogate biomarker that reflects the cumulative circulating melatonin levels over a period.^{[1][2]} Its concentration is highly correlated with melatonin levels in both blood and saliva.^{[3][4][5]} The quantification of aMT6s excretion is a critical tool in clinical and epidemiological research, offering insights into pineal gland function and the integrity of the circadian system.^{[6][7]} This guide details the biochemistry of aMT6s, its clinical significance in various pathologies, standardized methods for its quantification, and the interpretation of its levels.

Biochemistry and Metabolism of Melatonin to aMT6s

Melatonin (N-acetyl-5-methoxytryptamine) is synthesized from tryptophan, primarily in the pineal gland, in a distinctly circadian fashion, with levels peaking during the night.^[8] Upon release into the circulation, approximately 90% of melatonin is metabolized in the liver.^{[8][9]} The process involves two main steps:

- Hydroxylation: The cytochrome P450 enzyme system (primarily CYP1A2) hydroxylates melatonin at the 6-position to form 6-hydroxymelatonin.
- Sulfation: This intermediate is then rapidly conjugated with sulfate by a sulfotransferase enzyme to form the water-soluble compound, 6-sulfatoxymelatonin (aMT6s), which is then excreted by the kidneys into the urine.[10]

This metabolic pathway ensures that urinary aMT6s levels accurately represent the nocturnal peak and overall production of melatonin.[3][8]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway from melatonin synthesis to aMT6s excretion.

Clinical Significance and Applications

The measurement of aMT6s is a robust marker for circadian phase and total melatonin output, with significant implications in several fields of medicine.[6][11]

Circadian Rhythm Disorders

Urinary aMT6s is used to diagnose and manage circadian rhythm sleep disorders like Delayed Sleep Phase Syndrome (DSPS) and Advanced Sleep Phase Syndrome (ASPS).[6] The timing of the nocturnal onset or acrophase (peak) of aMT6s excretion serves as a reliable marker of an individual's internal biological clock.[6][11]

Oncology

The link between melatonin and cancer, particularly hormone-dependent cancers, is an area of intense research. Melatonin possesses oncostatic properties, and disruption of its rhythm (e.g., through night shift work) is associated with increased cancer risk.[3][4]

- Breast Cancer: Multiple prospective studies have investigated the association between urinary aMT6s levels and breast cancer risk, with some conflicting results. Several studies report a significant inverse association, where higher nocturnal aMT6s levels are linked to a lower risk of breast cancer in both premenopausal and postmenopausal women.[3][8] However, other studies have found no significant association or even a positive association, suggesting the relationship may be complex and potentially influenced by factors like menopausal status, smoking, and the lag time between urine collection and diagnosis.[4][12]
- Prostate Cancer: Research into the link between aMT6s levels and prostate cancer has yielded null results, showing no significant association between urinary melatonin levels and the risk of overall, advanced, or aggressive prostate cancer.[13]

Sleep and Neurological Disorders

- Insomnia: Low nocturnal melatonin production is associated with insomnia, particularly in patients aged 55 and older.[14][15] Studies have shown that insomnia patients excrete significantly lower levels of aMT6s compared to age-matched healthy volunteers.[14] Furthermore, patients with lower baseline aMT6s levels may be more likely to respond positively to melatonin replacement therapy.[14] However, other studies have not found significant differences in aMT6s excretion between insomniacs and good sleepers, suggesting the relationship is not simple.[16][17]
- Neurodegenerative Diseases: Melatonin levels are often decreased in patients with neurodegenerative diseases.[18] In Alzheimer's disease (AD), patients show significantly reduced total 24-hour aMT6s excretion and a blunted day-night rhythm compared to healthy young adults.[19] This suggests that decreased melatonin production is a feature of AD, although a direct correlation with the severity of cognitive impairment has not been established.[19]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on aMT6s excretion.

Table 1: aMT6s Excretion in Insomnia Patients vs. Healthy Controls

Study Population	aMT6s Excretion (mean \pm SD)	p-value	Reference
Insomnia Patients (≥ 55 years)	$9.0 \pm 8.3 \mu\text{g/night}$	<0.05	[14]
Age-Matched Volunteers	$18.1 \pm 12.7 \mu\text{g/night}$		[14]
Younger Volunteers	$24.2 \pm 11.9 \mu\text{g/night}$		[14]
Insomniacs (55-80 years)	30.6 (3.3) nmoles/12h night	NS	[16]
Good Sleeping Controls (55-80 years)	30.9 (2.9) nmoles/12h night		[16]

(NS = Not Significant)

Table 2: Association Between Urinary aMT6s Levels and Breast Cancer Risk

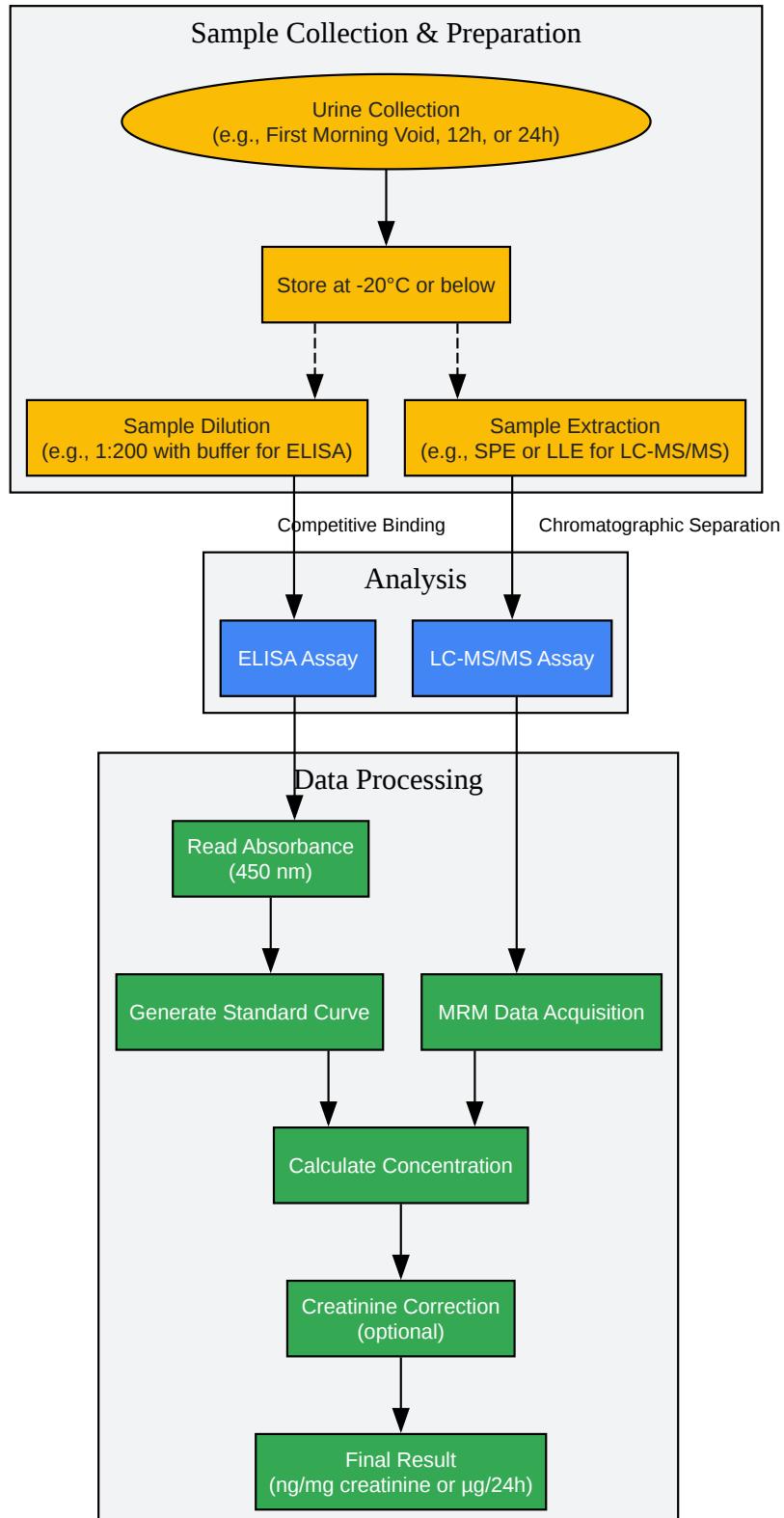
Study Population	Compariso n	Odds Ratio (OR) / Hazard Ratio (HR)	95% Confidence Interval (CI)	P-trend	Reference
Postmenop ausal Women	Highest vs. Lowest Quartile	0.62	0.41 - 0.95	0.004	[8]
Postmenopau sal Women	Highest vs. Lowest Quartile	0.56	0.33 - 0.97	0.02	[3]
Premenopau sal Women	Highest vs. Lowest Quartile	1.43	0.83 - 2.45	0.03	[4]

| Premenopausal (dx >8 yrs post-collection) | Highest vs. Lowest Quartile | 0.17 | 0.04 - 0.71 | 0.01 | [4] |

Table 3: aMT6s Excretion in Alzheimer's Disease (AD) Patients vs. Controls

Study Population	Total 24h aMT6s Excretion (mean \pm SD)	Reference
Untreated AD Patients	12.7 \pm 4.4 μ g/24h	[19]
Treated AD Patients	12.4 \pm 4.4 μ g/24h	[19]
Elderly Controls	19.9 \pm 5.2 μ g/24h	[19]

| Young Controls | 32.8 \pm 3.1 μ g/24h | [19] |


Factors Influencing aMT6s Excretion

Several factors can influence an individual's aMT6s levels, which must be considered during data interpretation.

- Age: aMT6s excretion is highest in early childhood, declines through adolescence, and then continues a gradual decline with age.[20][21][22] This age-related decrease is a significant factor in the lower melatonin levels observed in older adults.[21][22]
- Body Mass Index (BMI): BMI is significantly and inversely associated with aMT6s levels.[23]
- Lifestyle: Heavy smoking is associated with significantly lower aMT6s levels.[23] Exposure to light at night, a hallmark of night shift work, suppresses melatonin production and lowers aMT6s excretion.[23]
- Renal Function: As aMT6s is cleared by the kidneys, impaired renal function can affect its excretion rate. Renal transplant recipients have been found to have significantly lower urinary aMT6s excretion compared to healthy controls.[24]

Experimental Protocols for aMT6s Quantification

The two primary methods for quantifying urinary aMT6s are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for urinary aMT6s quantification.

ELISA Protocol (Competitive Immunoassay)

ELISA is a widely used, high-throughput method for aMT6s quantification. Commercial kits are readily available.[1][10][25]

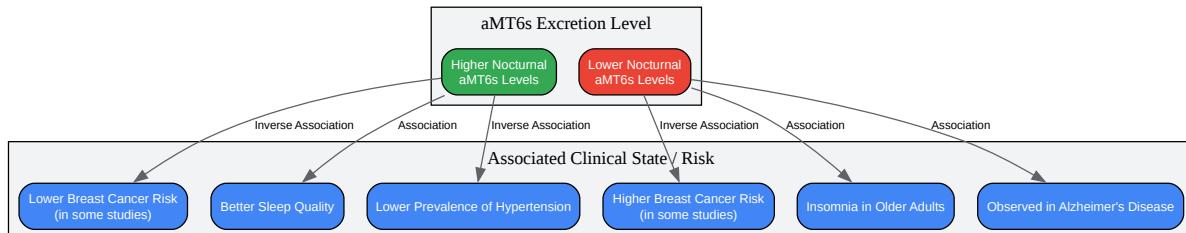
Principle: This is a competitive immunoassay. aMT6s in the urine sample competes with a known amount of enzyme-labeled or biotinylated aMT6s for binding sites on a limited amount of specific anti-aMT6s antibody.[2][26] The amount of bound enzyme is inversely proportional to the concentration of aMT6s in the sample.

Detailed Methodology (Example based on BÜHLMANN EK-M6S kit):[2][27]

- **Sample Preparation:** Dilute urine samples 1:200 with the provided Incubation Buffer (e.g., 5 µl urine + 1 ml buffer).
- **Plate Preparation:** Prepare a microtiter plate pre-coated with a polyclonal antibody specific for rabbit immunoglobulin.
- **Competitive Binding Incubation:**
 - Pipette 50 µl of Calibrators, Controls, and diluted urine samples into appropriate wells in duplicate.
 - Add 50 µl of M6S-Biotin Conjugate to all wells.
 - Add 50 µl of rabbit anti-aMT6s Antiserum to all wells (except blanks).
 - Cover the plate and incubate for 3 hours at 2-8°C.
- **Washing:** Aspirate the contents of the wells and wash four times with at least 300 µl of Wash Buffer per well.
- **Enzyme Label Incubation:**
 - Add 100 µl of Enzyme Label (Streptavidin-HRP conjugate) to all wells.

- Cover and incubate for 30 minutes at 2-8°C.
- Second Washing: Repeat the washing step as in step 4.
- Substrate Reaction:
 - Add 100 µl of TMB Substrate Solution to each well.
 - Incubate for 15 minutes at room temperature (18-28°C) on a plate shaker, protected from light.
- Stopping the Reaction: Add 100 µl of Stop Solution to all wells.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader, with a reference wavelength of 600-620 nm if available.
- Calculation: Construct a standard curve by plotting the absorbance of the calibrators against their known concentrations. Use this curve to determine the aMT6s concentration in the samples. Adjust for the initial 1:200 dilution.

LC-MS/MS Protocol


LC-MS/MS offers higher specificity and sensitivity compared to immunoassays, avoiding issues of cross-reactivity.[28][29]

Principle: Urine samples are first processed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate aMT6s. The extract is then injected into a high-performance liquid chromatography (HPLC) system, which separates aMT6s from other urinary components. The separated analyte then enters a tandem mass spectrometer, which uses Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification based on the mass-to-charge ratio of the parent ion and a specific fragment ion.[30]

Detailed Methodology (Example):[30][31]

- Sample Preparation:
 - Pipette a 100 µL aliquot of urine into a 96-deepwell plate.

- Add 50 μ L of an internal standard solution (e.g., deuterated aMT6s-d4) to correct for extraction and instrument variability.
- Add 850 μ L of a buffer solution (e.g., PBS).
- Online Solid Phase Extraction (SPE):
 - Inject 50 μ L of the prepared sample into an online SPE-LC-MS/MS system.
 - The sample is loaded onto an SPE cartridge (e.g., a C18 column) where aMT6s is retained while salts and polar impurities are washed away.
- Liquid Chromatography (LC) Separation:
 - The retained aMT6s is eluted from the SPE cartridge onto an analytical LC column (e.g., another C18 column).
 - A gradient of mobile phases (e.g., water with formic acid and methanol with formic acid) is used to separate aMT6s from other compounds. The retention time is highly specific to the molecule.
- Tandem Mass Spectrometry (MS/MS) Detection:
 - The eluent from the LC column is ionized, typically using electrospray ionization (ESI) in negative mode.
 - The mass spectrometer is set to MRM mode. For aMT6s, this involves monitoring the transition of the precursor ion (e.g., m/z 309) to a specific product ion (e.g., m/z 229).
- Quantification:
 - A calibration curve is generated using standards of known aMT6s concentrations.
 - The peak area ratio of the analyte to the internal standard is used for quantification, ensuring high accuracy and precision. The limit of quantification can be as low as 0.1-0.3 ng/mL.[\[30\]](#)

[Click to download full resolution via product page](#)

Caption: Logical relationships between aMT6s levels and clinical states.

Conclusion and Future Directions

The excretion of 6-sulfatoxymelatonin is an invaluable biomarker in chronobiology and clinical research. It provides a non-invasive and integrated measure of endogenous melatonin production, which is critical for assessing circadian rhythm integrity. Its association with significant pathologies, including cancer and neurological disorders, underscores its importance in understanding disease etiology and pathophysiology. While ELISA provides a practical method for large-scale epidemiological studies, the superior specificity of LC-MS/MS makes it the gold standard for precise quantification. Future research should focus on standardizing reference intervals across diverse populations, further elucidating the complex relationship between aMT6s and disease risk, and exploring its utility as a biomarker for personalizing therapies, such as the timing of medication or melatonin supplementation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. alpco.com [alpco.com]
- 3. Urinary 6-Sulfatoxymelatonin Levels and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. buhlmannlabs.ch [buhlmannlabs.ch]
- 7. [PDF] Melatonin Secretion in Humans Assessed by Measuring Its Metabolite , 6-Sulfatoxymelatonin | Semantic Scholar [semanticscholar.org]
- 8. URINARY MELATONIN LEVELS AND POSTMENOPAUSAL BREAST CANCER RISK IN THE NURSES' HEALTH STUDY COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ibl-international.com [ibl-international.com]
- 11. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary 6-sulfatoxymelatonin level and breast cancer risk: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary 6-sulfatoxymelatonin levels and prostate cancer risk among men in the Multiethnic Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nocturnal 6-sulfatoxymelatonin excretion in insomnia and its relation to the response to melatonin replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 6-Sulfatoxymelatonin excretion and self-reported sleep in good sleeping controls and 55-80-year-old insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 18. Cellular Mechanisms of Melatonin: Insight from Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Actigraphic sleep-wake patterns and urinary 6-sulfatoxymelatonin excretion in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reference intervals for 6-sulfatoxymelatonin in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Normative data on the daily profile of urinary 6-sulfatoxymelatonin in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Urinary 6-sulfatoxymelatonin excretion and aging: new results and a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Urinary 6-sulfatoxymelatonin levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Urinary melatonin assessment [bio-protocol.org]
- 26. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 27. buhlmannlabs.com [buhlmannlabs.com]
- 28. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Simultaneous quantification of urinary 6-sulfatoxymelatonin and 8-hydroxy-2'-deoxyguanosine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. research.rug.nl [research.rug.nl]
- To cite this document: BenchChem. [biological significance of 6-sulfatoxymelatonin excretion]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12422920#biological-significance-of-6-sulfatoxymelatonin-excretion>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com